molecular formula C14H12O4 B582340 2'-Hydroxy-4'-methoxybiphenyl-3-carboxylic acid CAS No. 1215206-20-4

2'-Hydroxy-4'-methoxybiphenyl-3-carboxylic acid

Cat. No.: B582340
CAS No.: 1215206-20-4
M. Wt: 244.246
InChI Key: SGIRAIBKNTZLQA-UHFFFAOYSA-N
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Description

2’-Hydroxy-4’-methoxybiphenyl-3-carboxylic acid is an organic compound with the molecular formula C14H12O4 It is a derivative of biphenyl, featuring a hydroxyl group at the 2’ position, a methoxy group at the 4’ position, and a carboxylic acid group at the 3 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Hydroxy-4’-methoxybiphenyl-3-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with biphenyl as the core structure.

    Functional Group Introduction: The hydroxyl and methoxy groups are introduced through electrophilic aromatic substitution reactions. For instance, hydroxylation can be achieved using reagents like hydrogen peroxide or hydroxyl radicals, while methoxylation can be performed using methanol in the presence of a catalyst.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, such as the Kolbe-Schmitt reaction, where carbon dioxide is reacted with a phenol derivative under basic conditions.

Industrial Production Methods: Industrial production of 2’-Hydroxy-4’-methoxybiphenyl-3-carboxylic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are carefully selected to maximize yield and purity.

Types of Reactions:

    Oxidation: The hydroxyl group can undergo oxidation to form a quinone derivative.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2’-Hydroxy-4’-methoxybiphenyl-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, such as anti-inflammatory and anticancer agents.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2’-Hydroxy-4’-methoxybiphenyl-3-carboxylic acid depends on its specific application. For instance:

    Biological Activity: The hydroxyl and methoxy groups can interact with biological targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. The carboxylic acid group can participate in ionic interactions with positively charged amino acid residues.

    Chemical Reactions: The functional groups on the biphenyl core can undergo various chemical transformations, enabling the compound to act as a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

    2’-Hydroxybiphenyl-3-carboxylic acid: Lacks the methoxy group, which may result in different chemical reactivity and biological activity.

    4’-Methoxybiphenyl-3-carboxylic acid: Lacks the hydroxyl group, affecting its hydrogen bonding capabilities and overall polarity.

    Biphenyl-3-carboxylic acid: Lacks both the hydroxyl and methoxy groups, making it less functionalized and potentially less versatile in applications.

Uniqueness: 2’-Hydroxy-4’-methoxybiphenyl-3-carboxylic acid is unique due to the presence of both hydroxyl and methoxy groups, which enhance its chemical reactivity and potential biological activities. The combination of these functional groups allows for a broader range of applications compared to its simpler analogs.

Properties

IUPAC Name

3-(2-hydroxy-4-methoxyphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O4/c1-18-11-5-6-12(13(15)8-11)9-3-2-4-10(7-9)14(16)17/h2-8,15H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGIRAIBKNTZLQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC(=CC=C2)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20681815
Record name 2'-Hydroxy-4'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215206-20-4
Record name 2'-Hydroxy-4'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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